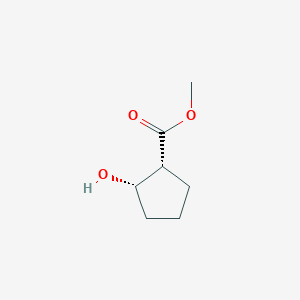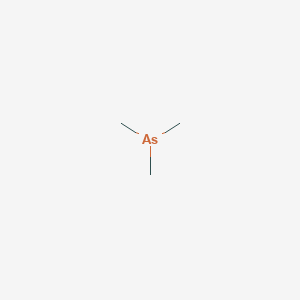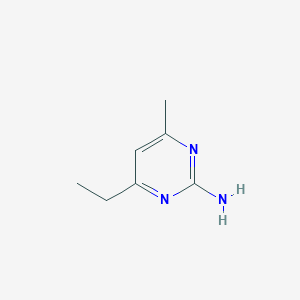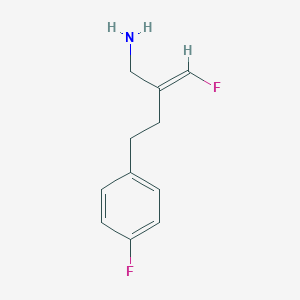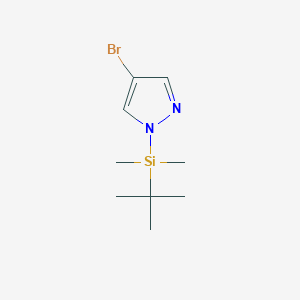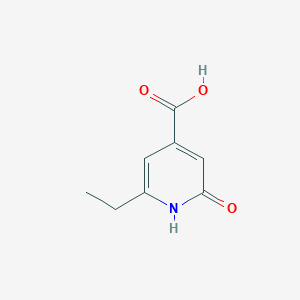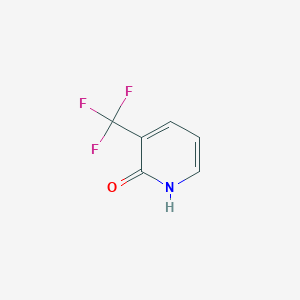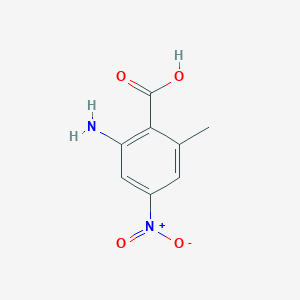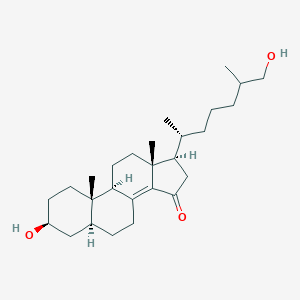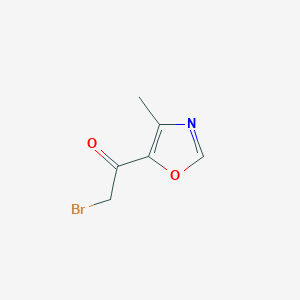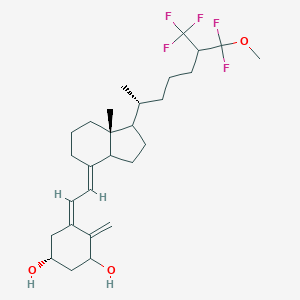
Pfhmv-D3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pfhmv-D3 is a peptide that has gained significant attention in the scientific community due to its potential applications in medical research. This peptide is known to have several biochemical and physiological effects, making it an interesting candidate for further investigation. In
科学的研究の応用
Pfhmv-D3 has been studied for its potential applications in medical research. One of the most promising areas of research is in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Pfhmv-D3 has been shown to have neuroprotective effects, improving cognitive function and reducing the risk of neurodegeneration.
Another area of research is in the treatment of cancer. Pfhmv-D3 has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. This makes it a potential candidate for the development of anticancer drugs.
作用機序
Pfhmv-D3 exerts its effects by binding to specific receptors on the surface of cells. These receptors are known as G protein-coupled receptors (GPCRs). Once bound, Pfhmv-D3 activates intracellular signaling pathways, leading to the observed physiological and biochemical effects.
生化学的および生理学的効果
Pfhmv-D3 has several biochemical and physiological effects, including:
- Neuroprotection: Pfhmv-D3 has been shown to protect neurons from oxidative stress and reduce the risk of neurodegeneration.
- Anti-inflammatory: Pfhmv-D3 has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
- Anticancer: Pfhmv-D3 has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
- Cardiovascular protection: Pfhmv-D3 has been shown to improve cardiac function and reduce the risk of cardiovascular disease.
実験室実験の利点と制限
One of the advantages of using Pfhmv-D3 in lab experiments is its stability and solubility. This makes it easier to handle and administer in experiments. Additionally, Pfhmv-D3 has a relatively low molecular weight, making it easier to penetrate cell membranes.
One of the limitations of using Pfhmv-D3 in lab experiments is its cost. The synthesis of Pfhmv-D3 can be expensive, making it difficult for some researchers to obtain. Additionally, Pfhmv-D3 has a short half-life, which can make it difficult to study its long-term effects.
将来の方向性
There are several future directions for research on Pfhmv-D3, including:
- Further investigation into its neuroprotective effects and potential applications in the treatment of neurological disorders.
- Development of Pfhmv-D3-based anticancer drugs.
- Investigation into the potential cardiovascular benefits of Pfhmv-D3.
- Study of the long-term effects of Pfhmv-D3 and its potential for chronic administration.
Conclusion
Pfhmv-D3 is a peptide with several potential applications in medical research. Its neuroprotective, anti-inflammatory, and anticancer effects make it an interesting candidate for further investigation. While there are limitations to its use in lab experiments, the potential benefits of studying Pfhmv-D3 make it a promising area of research for the future.
合成法
Pfhmv-D3 can be synthesized using solid-phase peptide synthesis (SPPS) technique. This method involves the stepwise addition of amino acids to a growing peptide chain, with the final product being purified using high-performance liquid chromatography (HPLC). The purity and yield of the peptide can be optimized by adjusting the reaction conditions and purification methods.
特性
CAS番号 |
119839-97-3 |
|---|---|
製品名 |
Pfhmv-D3 |
分子式 |
C28H41F5O3 |
分子量 |
520.6 g/mol |
IUPAC名 |
(1R,5Z)-5-[(2E)-2-[(7aR)-1-[(2R)-6-[difluoro(methoxy)methyl]-7,7,7-trifluoroheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol |
InChI |
InChI=1S/C28H41F5O3/c1-17(7-5-9-25(27(29,30)31)28(32,33)36-4)22-12-13-23-19(8-6-14-26(22,23)3)10-11-20-15-21(34)16-24(35)18(20)2/h10-11,17,21-25,34-35H,2,5-9,12-16H2,1,3-4H3/b19-10+,20-11-/t17-,21-,22?,23?,24?,25?,26-/m1/s1 |
InChIキー |
YFPUGVGSQJTGSN-BBAVXGTHSA-N |
異性体SMILES |
C[C@H](CCCC(C(OC)(F)F)C(F)(F)F)C1CCC\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](CC(C3=C)O)O)C |
SMILES |
CC(CCCC(C(OC)(F)F)C(F)(F)F)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C |
正規SMILES |
CC(CCCC(C(OC)(F)F)C(F)(F)F)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C |
同義語 |
26,26,26,27,27-pentafluoro-1-hydroxy-27-methoxyvitamin D3 PFHMV-D3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



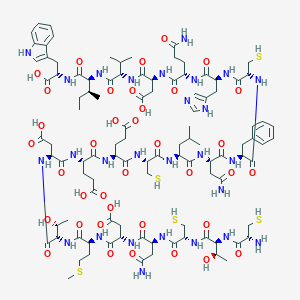
![(4R)-4-[(3R,5R,7R,8R,9S,10S,12S,13R,14S,17R)-3-[2-[Bis(2-chloroethyl)amino]acetyl]oxy-7,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B50795.png)
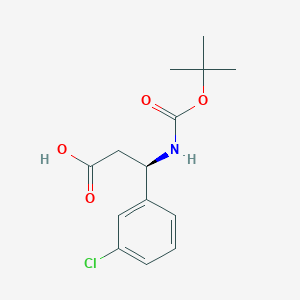
![[R-(R*,R*)]-N-(2-Hydroxy-1-phenylethyl)-2-methylbutanamide](/img/structure/B50803.png)
